An In-Depth Technical Guide to Decahydro-2,6-Naphthalenedicarboxylic Acid Dimethyl Ester
An In-Depth Technical Guide to Decahydro-2,6-Naphthalenedicarboxylic Acid Dimethyl Ester
CAS Number: 3068-02-8
Introduction
Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is a saturated bicyclic compound with the Chemical Abstracts Service (CAS) registry number 3068-02-8.[1][2][3] Its molecular structure, featuring a decahydronaphthalene (decalin) core functionalized with two methyl ester groups, provides a unique combination of rigidity and chemical reactivity.[4] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to researchers in materials science and drug discovery. The decalin framework is a common motif in various natural products, including steroids, and its derivatives have been explored for a range of biological activities.[5] While this specific diester is a key monomer in the synthesis of high-performance polymers, its rigid, three-dimensional structure also makes it an intriguing scaffold for the design of novel therapeutic agents.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is essential for its application in both polymer chemistry and as a synthetic intermediate. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3068-02-8 | [1][3] |
| Molecular Formula | C₁₄H₂₂O₄ | |
| Molecular Weight | 254.33 g/mol | [2] |
| IUPAC Name | dimethyl 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-dicarboxylate | |
| Synonyms | Dimethyl decahydro-2,6-naphthalenedicarboxylate | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| Isomeric Forms | Exists as a mixture of cis and trans isomers | [3][4] |
Stereochemistry: The Decalin Core
A critical aspect of the chemistry of decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is the stereochemistry of the fused ring system. The decalin core can exist in two diastereomeric forms: cis-decalin and trans-decalin. This isomerism significantly influences the molecule's three-dimensional shape, stability, and reactivity.[4][5]
-
trans-Decalin: The two cyclohexane rings are fused via two equatorial bonds, resulting in a rigid, chair-like conformation. This arrangement minimizes steric strain, making the trans-isomer the more thermodynamically stable form.[4]
-
cis-Decalin: In the cis-isomer, the rings are fused with one axial and one equatorial bond. This conformation is less stable due to steric interactions and is capable of ring-flipping.[4]
The separation of these isomers can be challenging but is crucial for specific applications where a defined stereochemistry is required.[6][7][8] Techniques such as fractional distillation under vacuum or column chromatography are typically employed for the separation of decalin isomers.[9]
Caption: Conformational differences between cis and trans-decalin isomers.
Synthesis and Experimental Protocols
The synthesis of decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is typically achieved through a two-step process starting from 2,6-naphthalenedicarboxylic acid or its dimethyl ester.
Step 1: Catalytic Hydrogenation of the Naphthalene Ring
The aromatic naphthalene core is reduced to the saturated decalin system via catalytic hydrogenation. This reaction is a critical step that dictates the final stereochemistry of the product.
Protocol: Hydrogenation of Dimethyl 2,6-Naphthalenedicarboxylate
-
Materials:
-
Dimethyl 2,6-naphthalenedicarboxylate
-
Rhodium-on-carbon (5% Rh/C) or Nickel-Molybdenum (NiMo/γ-Al₂O₃) catalyst[10]
-
Ethanol or a similar suitable solvent
-
High-pressure autoclave
-
-
Procedure:
-
In a high-pressure autoclave, dissolve dimethyl 2,6-naphthalenedicarboxylate in ethanol.
-
Add the Rh/C or NiMo/γ-Al₂O₃ catalyst. The catalyst loading is typically 1-5% by weight relative to the substrate.
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring.
-
Maintain the reaction under these conditions for 6-24 hours, monitoring the hydrogen uptake to determine the reaction's completion.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the mixture of cis and trans isomers of decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester, is then concentrated under reduced pressure.
-
-
Causality of Experimental Choices:
-
Catalyst: Rhodium and Nickel-Molybdenum catalysts are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the ratio of cis to trans isomers.[10][11]
-
Solvent: Ethanol is a common solvent for hydrogenation reactions as it is relatively inert and can dissolve the starting material.
-
Pressure and Temperature: High pressure and elevated temperatures are necessary to overcome the aromatic stability of the naphthalene ring and drive the hydrogenation to completion.
-
Step 2: Esterification (if starting from the diacid)
If the starting material is 2,6-naphthalenedicarboxylic acid, an esterification step is required. This can be performed either before or after the hydrogenation.
Protocol: Fischer Esterification of Decahydro-2,6-Naphthalenedicarboxylic Acid
-
Materials:
-
Decahydro-2,6-naphthalenedicarboxylic acid (mixture of isomers)
-
Methanol (in large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Suspend the decahydro-2,6-naphthalenedicarboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl ester.
-
The crude product can be purified by column chromatography or recrystallization.
-
Caption: Synthetic workflow for the preparation of the target compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the saturated decalin core. The protons on the carbons bearing the ester groups would appear as multiplets in the 2.0-2.5 ppm region. The methyl ester protons would give a sharp singlet around 3.6-3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups around 175 ppm. The methoxy carbons would appear around 52 ppm. The saturated carbons of the decalin ring would resonate in the upfield region of the spectrum, typically between 20-50 ppm.
-
FTIR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the ester groups in the region of 1730-1750 cm⁻¹. C-O stretching bands would also be present around 1100-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃) and the cleavage of the decalin ring.
Applications in Research and Drug Development
While the primary industrial application of decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is in polymer synthesis, its rigid bicyclic scaffold holds potential for applications in medicinal chemistry and drug design.
Polymer Chemistry
This diester serves as a valuable monomer for the production of high-performance polyesters. The saturated, rigid decalin unit imparts enhanced thermal stability and mechanical strength to the resulting polymers compared to those derived from linear or more flexible diols and diacids.
Potential in Drug Discovery
The decalin motif is a key structural component in many biologically active natural products, most notably steroids. The rigid, three-dimensional arrangement of substituents on the decalin scaffold allows for precise spatial orientation, which is critical for specific interactions with biological targets.
While there is no direct evidence of the pharmacological activity of decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester, the broader class of dicarboxylic acid esters and bicyclic compounds have shown promise in various therapeutic areas:
-
Transdermal Permeation Enhancers: Dicarboxylic acid esters have been investigated for their ability to enhance the permeation of drugs through the skin.[13] The cis/trans isomerism can influence this activity.[13]
-
Anti-inflammatory and Antimicrobial Agents: Naphthalene derivatives, the precursors to the decalin system, have been explored for their anti-inflammatory and antimicrobial properties.[14]
-
Antitumor and Cardioprotective Agents: Studies on other bicyclic carboxylic acid derivatives have indicated potential for antitumor and cardioprotective effects.[15][16]
The diester functionality of decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester provides synthetic handles for further chemical modification, allowing for the introduction of various pharmacophores to explore its potential as a novel drug scaffold. The carboxylic acid groups, which can be obtained through hydrolysis of the ester, are common in drug design for their ability to interact with biological targets and can also be replaced with bioisosteres to modulate pharmacokinetic properties.[17]
Caption: Relationship between structural features and applications.
Conclusion
Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is a compound with established importance in materials science and burgeoning potential in the field of medicinal chemistry. Its well-defined stereochemistry and rigid bicyclic structure make it an interesting building block for the synthesis of complex molecules. This guide provides a foundational understanding of its properties and synthesis, aiming to equip researchers with the necessary knowledge to explore its utility in their respective fields. Further research into the biological activities of its individual stereoisomers is warranted to fully elucidate its potential in drug development.
References
-
Chemistry Notes. (2020, November 7). Decalin: Structure and stereochemistry detailed explanation. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Naphthalenedicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl-2,6-naphthalenedicarboxylate. Retrieved from [Link]
- Firstova, A. A., Kofanov, E. R., & Kovaleva, M. I. (2023). Synthesis and Biological Activity of Esters Based on Cycloalkenedicarboxylic Acids. Russian Journal of Bioorganic Chemistry, 49(2), 153-164.
- Figueroa-Valverde, L., Rosas-Nexticapa, M., Mateu-Armand, V., Herrera-Meza, S., Díaz-Cedillo, F., García-Cervera, E., ... & Parra-Galindo, P. (2018). Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal, 11(3), 1559-1568.
-
ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane, b 1,3-dimethylcyclohexane, c 1,4-dimethylcyclohexane, d 1,3-dichloropropene, e 1,2,3-trichloropropene, f 2,5-dimethyltetrahydrofuran, g nerol/geraniol, h nerolidol, and i decahydronaphthalene on the C4A-CL column. Retrieved from [Link]
-
ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b) 1,3-dimethylcyclohexane, (c) 1,4-dimethylcyclohexane, (d) 1,3-dichloropropene, (e) 1,2,3-trichloropropene, (f) 2,5-dimethyltetrahydrofuran, (g) 2,5-dimethoxytetrahydrofuran, (h) nerol/geraniol, (i) nerolidol, (j) citral, and (k) decahydronaphthalene on the C6A-C10 column. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, decahydro-2,6-dimethyl-. Retrieved from [Link]
- Novotný, M., Hrabálek, A., Janůsová, B., Novotný, J., & Vávrová, K. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & medicinal chemistry letters, 19(2), 344–347.
-
MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Retrieved from [Link]
- Ballatore, C., Zimmermann, M., & Crowe, A. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 353-363.
-
ACS Publications. (2025, January 31). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Naphthalenedicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of Biological Activity Exerted by an Aza-bicyclocarboxylic acid Derivative using Anischemia-Reperfusion Injury Model. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2016, January 1). (PDF) Synthesis methods for 2,6-naphthalenedicarboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). cis-decalins from quinic acid: toward a synthesis of branimycin. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate.
-
ResearchGate. (2025, October 13). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, January 18). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
NIH. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]
-
PubMed Central. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
NIH. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]
-
MDPI. (n.d.). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Retrieved from [Link]
-
University of Birmingham. (2021, November 28). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. Retrieved from [Link]
-
PubMed. (2021, January 28). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Sci-Hub. (n.d.). Naphthalene hydrogenation over a NiMo/γ-Al2O3 catalyst: Experimental study and kinetic modelling. Retrieved from [Link]
-
UBC Library Open Collections. (n.d.). The separation of the cis and trans isomers of decahydronapthalene by vacuum rectification. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Dimethyl Decahydro-2,6-naphthalenedicarboxylate (mixture of isomers) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. Dimethyl Decahydro-2,6-naphthalenedicarboxylate | 3068-02-8 | TCI Deutschland GmbH [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 9. The separation of the cis and trans isomers of decahydronapthalene by vacuum rectification - UBC Library Open Collections [open.library.ubc.ca]
- 10. Sci-Hub. Naphthalene hydrogenation over a NiMo/γ-Al2O3 catalyst: Experimental study and kinetic modelling / Catalysis Today, 2008 [sci-hub.ru]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Naphthalene, decahydro-2,6-dimethyl- [webbook.nist.gov]
- 13. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activity of Esters Based on Cycloalkenedicarboxylic Acids - Firstova - Russian Journal of Bioorganic Chemistry [vestnik-pp.samgtu.ru]
- 16. Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
